3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methyl group, and a pyridin-3-ylmethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through nucleophilic substitution reactions using suitable pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The presence of the bromine atom and the pyridin-3-ylmethyl group can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the pyridin-3-ylmethyl group, which may result in different biological activity and chemical reactivity.
1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine:
3-chloro-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The uniqueness of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution and coupling reactions, while the pyridin-3-ylmethyl group can influence its binding interactions with biological targets.
Properties
IUPAC Name |
5-bromo-2-methyl-N-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-15-9(13-8(10)14-15)12-6-7-3-2-4-11-5-7/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINFEHDZHHSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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